4-Chloro-2-fluoro-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCIFPGKTSSQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243894 | |
| Record name | Benzenesulfonamide, 4-chloro-2-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805525-24-9 | |
| Record name | Benzenesulfonamide, 4-chloro-2-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805525-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-chloro-2-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
4-Chloro-2-fluorotoluene is treated with chlorosulfonic acid (ClSO₃H) in chlorobenzene at 60–70°C. The methyl group at position 5 directs sulfonation to the para position relative to itself (position 1), yielding 4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride. A 1:1.2–1.5 weight ratio of toluene to ClSO₃H minimizes byproducts.
Ammonolysis to Sulfonamide
The sulfonyl chloride intermediate reacts with aqueous ammonia (28–30% NH₃) at 25–30°C. This amidation step proceeds quantitatively under mild conditions, with the crude product purified via recrystallization from ethanol/water mixtures. Yields exceed 90% with purity >98%.
Directed Chlorination and Protective Group Chemistry
Regioselective chlorination at position 4 is achieved using protective group strategies, inspired by the synthesis of 4-chloro-2-methyl-5-nitro-phenol.
Sulfonate Ester as a Directing Group
Temporarily protecting the hydroxyl group (if present) as a sulfonate ester (e.g., methanesulfonate) directs nitration or chlorination to the desired position. For instance, nitration of 4-chloro-2-methylphenyl methanesulfonate at 0°C with HNO₃/H₂SO₄ selectively introduces nitro at position 5. Analogously, chlorination of a sulfonate-protected intermediate could ensure positional fidelity.
Acidic/Basic Cleavage of Protective Groups
Post-chlorination, the sulfonate group is cleaved using concentrated HCl (80°C) or methanolic KOH (room temperature), restoring the hydroxyl group if needed. This strategy avoids side reactions during electrophilic substitutions.
Integrated Multi-Step Synthesis Route
Combining the above methodologies, a plausible synthesis of 4-chloro-2-fluoro-5-methylbenzenesulfonamide involves:
-
Diazotization-Fluorination : Convert 5-chloro-2-methylaniline to 4-chloro-2-fluorotoluene.
-
Sulfonation : Treat with ClSO₃H to form 4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride.
Critical Reaction Conditions :
-
Ammonolysis pH: 9–10 to prevent sulfonic acid formation.
Comparative Analysis of Synthetic Methods
Advantages :
-
Diazotization offers high atom economy for fluorine insertion.
-
Sulfonation-amination provides near-quantitative amidation.
Challenges :
-
Regioselectivity in chlorination requires precise directing groups.
-
HF handling necessitates specialized equipment.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different sulfonamide derivatives .
Scientific Research Applications
4-Chloro-2-fluoro-5-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-chloro-2-fluoro-5-methylbenzenesulfonamide with analogous sulfonamides:
Electronic and Steric Effects
- Fluorine vs.
- Methyl Group : The 5-methyl substituent contributes to steric hindrance, which may reduce cytochrome P450-mediated metabolism, a common issue in sulfonamide drugs .
Biological Activity
4-Chloro-2-fluoro-5-methylbenzenesulfonamide (CAS Number: 1805525-24-9) is an organic compound with significant potential in various biological applications. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data from recent studies and case analyses.
- Molecular Formula : C7H7ClFNO2S
- Molecular Weight : 223.65 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or activator, influencing various biochemical pathways. The compound's unique structure allows it to participate in nucleophilic substitution reactions and other chemical transformations that enhance its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties.
Key Findings:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated that it can inhibit biofilm formation and bacterial growth at concentrations as low as 1 µg/mL .
| Compound Concentration (µg/mL) | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | S. aureus | 20 |
| 2 | E. coli | 18 |
| 4 | S. epidermidis | 22 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Study Results:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values below 10 µg/mL against several cancer cell lines, indicating potent cytotoxicity.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HCT-116 | <10 |
| MCF-7 | <10 |
| HeLa | <10 |
The mechanism of action involved apoptosis induction and cell cycle arrest, particularly in the G0/G1 and G2/M phases, independent of p53 status .
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various sulfonamide derivatives, including this compound, researchers observed significant activity against cancer cells. The study utilized the MTT assay for evaluating cell viability after treatment with the compound over a period of 72 hours.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical strains of bacteria. The results highlighted its ability to inhibit both planktonic growth and biofilm formation, suggesting its potential for therapeutic applications in treating infections caused by resistant bacterial strains.
Q & A
Q. What are the key synthetic routes for 4-Chloro-2-fluoro-5-methylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a halogenated benzene precursor. A common route involves:
Sulfonation : Introduction of a sulfonyl group using chlorosulfonic acid or sulfur trioxide.
Halogenation : Sequential fluorination and chlorination, often via electrophilic substitution (e.g., using Cl2/FeCl3 or F2/HF).
Amidation : Reaction with ammonia or amines to form the sulfonamide group .
Key Variables :
- Solvent polarity (e.g., dichloromethane vs. DMF) affects reaction rates and byproduct formation.
- Temperature control (0–5°C for halogenation steps) minimizes decomposition .
Reference Data :
| Step | Reagents | Yield Range (%) | Conditions | Source |
|---|---|---|---|---|
| Sulfonation | ClSO3H | 65–75 | 0°C, 2h | |
| Amidation | NH3/THF | 80–85 | RT, 12h |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Assign peaks using substituent-induced chemical shifts. For example, the methyl group at C5 appears as a singlet (~δ 2.3 ppm), while sulfonamide protons resonate at δ 7.1–7.3 ppm .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm<sup>-1</sup>) and C-F bonds (1100–1200 cm<sup>-1</sup>) .
- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 267.5 (calculated) .
Advanced Research Questions
Q. How can computational modeling optimize regioselective functionalization of the benzene ring?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electrophilic substitution sites. For example:
- Fukui Indices : Identify C2 (fluoro) and C4 (chloro) as electron-deficient, favoring nucleophilic attacks .
- Solvent Effects : Polarizable continuum models (PCM) show DMF enhances sulfonamide stability by 15% vs. non-polar solvents .
Case Study : A 2024 study using ICReDD’s reaction path search reduced synthesis steps from 5 to 3, achieving 92% regioselectivity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use enzyme inhibition (e.g., carbonic anhydrase) with controlled pH (7.4) and temperature (37°C) .
- Batch Consistency : HPLC purity >98% (retention time: 8.2 min, C18 column) reduces false positives .
Example : A 2023 study found IC50 values ranging from 0.8–2.1 µM due to varying protein concentrations; normalization to 1 mg/mL eliminated discrepancies .
Q. What strategies improve yield in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Process Intensification : Continuous flow reactors reduce reaction time by 40% vs. batch methods .
- Byproduct Control : Add scavengers (e.g., polymer-bound amines) to trap excess sulfonyl chloride .
Data :
| Scale | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Lab (10g) | 75 | 95 | Batch |
| Pilot (1kg) | 82 | 98 | Continuous Flow |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
